Threoninamide

Beschreibung

Structural Characteristics and Molecular Formula

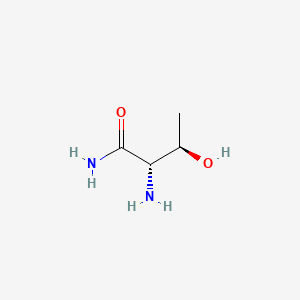

This compound possesses the molecular formula C₄H₁₀N₂O₂ with a molecular weight of 118.13 grams per mole. The compound exhibits a characteristic structure containing both an amino group and a hydroxyl group, which contribute to its unique chemical properties and reactivity patterns. The structural framework of this compound is built upon a four-carbon backbone that incorporates an amino acid-like configuration with an amide functional group replacing the typical carboxylic acid found in threonine.

The Simplified Molecular Input Line Entry System representation of this compound is documented as CC@@HC@HC(N)=O, which clearly illustrates the spatial arrangement of atoms within the molecule. This notation reveals the presence of two chiral centers within the molecular structure, contributing to the compound's stereochemical complexity. The International Chemical Identifier provides additional structural detail with the designation 1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m1/s1.

Physical property data for this compound indicates a density of 1.214 grams per cubic centimeter and a calculated boiling point of 384.224 degrees Celsius at 760 millimeters of mercury pressure. The compound exhibits a flash point of 186.172 degrees Celsius, providing important information for handling and storage considerations. The polar surface area is calculated at 90.33 square angstroms, while the logarithm of the partition coefficient is reported as 0.02980, indicating the compound's hydrophilic nature.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀N₂O₂ | |

| Molecular Weight | 118.13 g/mol | |

| Density | 1.214 g/cm³ | |

| Boiling Point | 384.224°C at 760 mmHg | |

| Flash Point | 186.172°C | |

| Polar Surface Area | 90.33 Ų | |

| LogP | 0.02980 |

Nomenclature and Systematic Classification

The nomenclature of this compound follows established conventions for amino acid derivatives and includes several systematic names that reflect its chemical structure and stereochemical configuration. The compound is officially classified under the Chemical Abstracts Service registry number 49705-99-9, which serves as its unique identifier in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S,3R)-2-amino-3-hydroxybutanamide, which explicitly describes the stereochemical configuration at each chiral center.

Alternative nomenclature includes the designation as 2-amino-3-hydroxybutyramide and the more descriptive [R-(R,S)]-2-amino-3-hydroxybutyramide. The compound is also commonly referred to as threonine amide, reflecting its direct relationship to the parent amino acid threonine. In biological contexts, this compound may be designated using peptide nomenclature as H-Thr-NH₂, indicating its structure as threonine with an amide terminal group.

The European Community number 256-437-4 provides additional regulatory identification for this compound within European chemical classification systems. The compound has also been assigned the Unique Ingredient Identifier G5H9PK5HEK by regulatory agencies, facilitating its identification in pharmaceutical and chemical databases. The DSSTox Substance identification number DTXSID60197980 provides linkage to toxicological databases and environmental fate information.

Various synonyms have been documented in chemical literature, including amidated threonine, which describes the functional group modification from the parent amino acid. The compound is catalogued under multiple database entries, including the Nikkaji number J107.315J and the Wikidata identifier Q27278794, ensuring comprehensive cross-referencing across chemical information systems.

Stereochemical Configuration and Chirality

This compound exhibits absolute stereochemistry with two defined stereocenters contributing to its three-dimensional molecular architecture. The stereochemical configuration is designated as (2S,3R), indicating the specific spatial arrangement of substituents around each chiral carbon atom. This configuration corresponds to the naturally occurring form of threonine, maintaining the same stereochemical relationship found in the parent amino acid.

The presence of two stereocenters results in the theoretical possibility of four stereoisomeric forms, though this compound specifically refers to the (2S,3R) configuration that mirrors the stereochemistry of naturally occurring threonine. The absolute configuration ensures that this compound maintains the same three-dimensional structure as would be expected from the enzymatic conversion of threonine to its corresponding amide derivative.

Stereochemical analysis reveals that both chiral centers are fully defined, with no undefined stereocenters present in the molecular structure. The E/Z centers are reported as zero, indicating that the compound does not contain any alkene functionality that would contribute additional stereochemical complexity. The optical activity of this compound is documented as unspecified in current databases, though the presence of defined chiral centers suggests inherent optical activity.

The molecular charge is reported as neutral, indicating that this compound exists as a zwitterionic species under physiological conditions, similar to other amino acid derivatives. This characteristic influences the compound's solubility properties and biological interactions. The stereochemical integrity of this compound is maintained through careful synthetic procedures that preserve the original configuration of the threonine precursor.

Research has demonstrated that the stereochemical configuration of this compound plays a crucial role in its biological activity and synthetic utility. Studies involving this compound carbamate derivatives have shown that modifications to the stereochemical environment can significantly impact antifungal activity and other biological properties. The (2S,3R) configuration provides the optimal spatial arrangement for interactions with biological targets and synthetic reagents.

Historical Context of this compound Discovery and Research

The historical development of this compound research is intrinsically linked to the broader investigation of amino acid derivatives and their potential applications in chemical synthesis and biological systems. While threonine itself was discovered as the last of the twenty common proteinogenic amino acids in 1935 by William Cumming Rose, the specific development of this compound as a distinct chemical entity occurred through subsequent research into amino acid amide derivatives.

Early research into amino acid amides focused on their potential as synthetic intermediates and their role in peptide chemistry. The development of methods for converting amino acids to their corresponding amides provided the foundation for this compound synthesis and characterization. Historical documentation indicates that this compound synthesis was achieved through standard amidation procedures applied to threonine, utilizing established organic chemistry methodologies.

Significant research developments occurred in the latter half of the twentieth century, when this compound began to be investigated for its potential in various applications. Studies published in the Journal of Biological Chemistry as early as 1949 documented the synthesis and characterization of protected this compound derivatives, indicating early recognition of the compound's synthetic utility. These early investigations laid the groundwork for more comprehensive studies of this compound chemistry and applications.

The emergence of this compound as a subject of focused research intensified with advances in synthetic methodology and analytical techniques. Development of improved synthetic routes allowed for more efficient preparation of this compound and its derivatives, facilitating broader investigation of the compound's properties and potential applications. Research efforts expanded to include studies of stereochemical relationships, synthetic utility, and biological activity.

Contemporary research has revealed this compound's significance in multiple areas of chemical investigation. Studies have explored its role as a synthetic intermediate in the preparation of more complex molecules, including pharmaceutical compounds and bioactive derivatives. Recent investigations have particularly focused on this compound carbamate derivatives, which have shown promising antifungal activity against various pathogenic organisms.

The development of this compound research has been facilitated by advances in analytical chemistry and structural characterization techniques. Modern spectroscopic methods have enabled detailed analysis of this compound's molecular structure and stereochemistry, contributing to a comprehensive understanding of its chemical properties. Database development has also played a crucial role, with this compound now extensively documented in major chemical databases including PubChem, where it was first recorded in 2005.

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUOEYPTQJILHP-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197980 | |

| Record name | Threoninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49705-99-9 | |

| Record name | L-Threoninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49705-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threoninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049705999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threoninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-2-amino-3-hydroxybutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5H9PK5HEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Direct Amidation of L-Threonine

One common approach involves the direct amidation of L-threonine with ammonia or amine sources under controlled conditions. This method typically requires activation of the carboxyl group to facilitate amide bond formation.

- Activation methods : Use of carbodiimides (e.g., EDAC), mixed anhydrides, or chloroformates to activate the carboxylic acid group.

- Solvents : Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethylacetamide (DMAc) are preferred.

- Conditions : Mild temperatures (0–30°C) to preserve stereochemistry.

Example from peptide synthesis protocols shows the use of ethyl chloroformate to activate L-threonine followed by reaction with ammonia or amines to yield this compound derivatives with yields between 60–88%.

Lecchart Reaction (Formamide and Ketone Route)

An alternative synthesis involves the R. Lecchart reaction, where formamide reacts with ketones under solvent-free or mild aqueous conditions to generate intermediate amines, which can be further converted to this compound.

- Use of ammonium formate (HCOONH4) or formamide (HCONH4) solutions enhances yield and controls reaction violence.

- Reaction temperature around 160 °C; however, milder conditions with aqueous formamide solutions improve yields from 66% to 75%.

Advanced Synthetic Strategies in Peptide and Derivative Synthesis

Solid-Phase and Solution-Phase Peptide Synthesis

This compound is often incorporated into peptides using solid-phase or solution-phase synthesis techniques. These methods employ:

- Protecting groups : Fmoc (9-fluorenylmethoxycarbonyl) for amino groups, Trt (triphenylmethyl) for thiol groups.

- Coupling agents : EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole) to promote amide bond formation.

- Bases : Triethylamine (TEA), N-methylmorpholine (NMM) to maintain reaction pH.

- Solvents : DMF, DMSO, DMAc for solubilizing reagents and intermediates.

Example synthesis of Fmoc-Cys(Trt)-Thr-NH2 involves coupling Fmoc-Cys(Trt)-OH with L-threoninamide using EDAC and HOBt in DMF at 0–25°C, yielding 92.3% product with >95% purity.

Summary Table of Preparation Methods

Research Findings and Analysis

- The use of ethyl chloroformate activation followed by amine coupling is a robust method yielding high-purity this compound derivatives suitable for pharmaceutical applications.

- Modifications in the R. Lecchart reaction, such as replacing ammonium formate with aqueous formamide, improve yield and reduce reaction harshness.

- Peptide synthesis protocols emphasize maintaining stereochemical integrity by employing mild deprotection and coupling conditions, ensuring the biological activity of this compound-containing peptides.

- Alkylation of the hydroxyl group expands the chemical space of this compound derivatives, enabling the design of compounds with enhanced bioactivity, particularly antifungal properties.

Analyse Chemischer Reaktionen

Types of Reactions: Threoninamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of this compound can yield threoninol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Threoninol.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Threoninamide has shown promise in several biological applications, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Activity

This compound derivatives have been evaluated for their antimicrobial properties. Studies indicate that certain this compound compounds demonstrate significant antifungal activity against various strains, including those resistant to conventional treatments. For example, a series of novel this compound carbamates were synthesized and tested for antifungal effectiveness, showing promising results .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. It is hypothesized that the compound could play a role in mitigating neurodegenerative diseases by influencing metabolic pathways associated with neuronal health. The potential for this compound to act as a modulator in neurotransmitter systems is an area of ongoing investigation .

Cancer Therapeutics

This compound and its derivatives are being explored as potential anticancer agents. The compound's ability to interact with specific molecular targets involved in tumor progression has been documented. For instance, it has been shown to inhibit pathways critical for cancer cell survival and proliferation .

Case Studies

Several case studies highlight the applications of this compound in therapeutic contexts:

- Case Study 1 : A study investigated a series of this compound derivatives for their inhibitory effects on key enzymes involved in cancer metabolism. Results indicated that specific modifications to the this compound structure enhanced inhibitory potency against target enzymes, suggesting a pathway for developing novel anticancer drugs .

- Case Study 2 : In another study focused on neurodegenerative diseases, this compound was tested for its ability to protect neuronal cells from oxidative stress. The findings suggested that this compound could reduce cell death and promote survival under stress conditions, indicating its potential as a neuroprotective agent .

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of threoninamide involves its interaction with specific molecular targets and pathways. It can act as a precursor to other bioactive compounds, influencing metabolic pathways. For example, this compound derivatives have been shown to inhibit fungal growth by interfering with cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

- This compound: Contains a β-hydroxyl group on the amino acid backbone.

- Alaninamide : Derived from alanine, lacking the β-hydroxyl group (structure: CH₃-CH(NH₂)-CONH₂).

Physicochemical Properties

- Solubility : this compound’s hydroxyl group improves water solubility compared to alaninamide.

- Stability : Alaninamide’s simpler structure may confer higher metabolic stability in vivo.

Functional Group Modifications: Carbamates vs. Amides

This compound carbamates exhibit enhanced antifungal activity compared to unmodified this compound, as the carbamate group increases lipophilicity and membrane permeability . In contrast, alaninamide derivatives with ester or ether modifications show variable activity depending on substituent bulk and polarity .

Mechanistic Insights

This compound carbamates likely disrupt fungal cell wall synthesis or membrane integrity, a mechanism inferred from their efficacy against oomycete pathogens . Alaninamide derivatives, however, are more commonly associated with enzyme inhibition (e.g., proteases) due to their structural mimicry of peptide substrates .

Research Implications and Limitations

- Data Gaps : Direct comparative studies between this compound and alaninamide derivatives are lacking in the literature .

Biologische Aktivität

Threoninamide, a derivative of the amino acid threonine, has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews various studies focusing on the biological activity of this compound and its derivatives, highlighting their mechanisms of action, efficacy, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its amide functional group attached to the threonine backbone. This modification enhances its biological properties compared to threonine itself. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antifungal Activity

Recent studies have demonstrated significant antifungal activity of this compound derivatives against several pathogenic fungi. A notable study synthesized thirty-six novel this compound carbamate derivatives and evaluated their antifungal properties against various fungi including Phytophthora capsici and Sclerotinia sclerotiorum.

Key Findings

- Efficacy Against Fungi : Compounds I-1, I-2, I-3, I-6, and I-7 showed moderate control effects (>50%) against Pseudoperonospora cubensis at concentrations as low as 6.25 μg/mL. Some compounds exhibited EC50 values between 3.74 and 9.76 μg/mL against Sclerotinia sclerotiorum .

- Structure-Activity Relationship (SAR) : The study identified that certain structural modifications significantly enhanced antifungal activity. For instance, compounds with specific substituents on the aromatic rings demonstrated improved efficacy .

Data Table: Antifungal Activity of this compound Derivatives

| Compound | EC50 (μg/mL) | Activity (%) |

|---|---|---|

| I-1 | 3.49 | 92.0 |

| I-2 | 3.10 | 90.3 |

| I-6 | 8.88 | 76.9 |

| I-7 | <1 | >95 |

| Control (Dimethomorph) | 0.37 | - |

Antibacterial Activity

In addition to antifungal properties, this compound derivatives have also been explored for antibacterial activity. One study synthesized a series of thiochromanone derivatives containing a carboxamide moiety and assessed their antibacterial effects.

Key Findings

- Inhibition Rates : The synthesized compounds exhibited moderate antibacterial activities against various bacterial strains, with some achieving inhibition rates comparable to established antibiotics .

- Comparative Efficacy : Certain derivatives outperformed traditional antibiotics in specific assays, indicating their potential as new therapeutic agents .

Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| 4e | 200 | 100 |

| 4d | 100 | 88 |

| Control (Bismerthiazol) | - | - |

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Cell Membrane Disruption : Many this compound derivatives disrupt fungal cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in fungal metabolism.

- Targeting Specific Receptors : Certain derivatives may interact with specific receptors or pathways in bacteria and fungi, altering their growth and survival.

Case Studies

- Antifungal Efficacy in Agricultural Applications : A greenhouse study demonstrated that this compound derivatives effectively controlled Pseudoperonospora cubensis, suggesting their potential use in agricultural fungicides .

- Broad-Spectrum Antibacterial Properties : Research on thiochromanone derivatives highlighted their effectiveness against multiple bacterial strains, indicating a broad spectrum of activity that could be harnessed for developing new antibiotics .

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform translational bridging studies:

- Dose extrapolation : Allometric scaling (e.g., body surface area adjustment) .

- Biomarker correlation : Link in vitro IC to in vivo plasma concentrations via LC-MS/MS .

- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.